N-propylmorpholine-4-carboxamide
Description
N-Propylmorpholine-4-carboxamide is a synthetic organic compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to a carboxamide group, with an N-propyl substituent. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-propylmorpholine-4-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11) |
InChI Key |
QUXVYOCAUKISSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-propylmorpholine-4-carboxamide can be synthesized through various methods. One common approach involves the amidation of N-propylmorpholine with a carboxylic acid derivative. The reaction typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid, facilitating the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-propylmorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the morpholine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-propylmorpholine-4-carboxylic acid.
Reduction: Formation of N-propylmorpholine-4-amine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
N-propylmorpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including its role as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-propylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs from Quinoline Carboxamide Series ()
Compounds synthesized in share a quinoline-4-carboxamide core but vary in substituents on the carboxamide nitrogen. Key comparisons include:
Key Observations :
- Morpholine vs. Piperazine : Morpholine-containing 5a5 exhibits higher melting points than piperazine-derived 5b1, suggesting stronger intermolecular interactions (e.g., dipole-dipole) in morpholine analogs .
- Alkyl Chain Effects: Compounds with dimethylamino/diethylamino substituents (5a6, 5a7) show reduced crystallinity, likely due to steric hindrance and flexible chains disrupting packing .
- Synthetic Yield : Methylpiperazine-substituted 5b1 achieved the highest yield (67%), possibly due to favorable reaction kinetics with smaller substituents .
Morpholine-4-carboxamide Derivatives ()
lists aryl-substituted morpholine carboxamides, such as:
- N-(4-Methoxyphenyl)morpholine-4-carboxamide
- N-(4-Chlorophenyl)morpholine-4-carboxamide
Comparison with this compound :
- Substituent Type: The propyl group in the target compound is a linear alkyl chain, whereas compounds feature aryl groups (e.g., methoxyphenyl, chlorophenyl).
- Electronic Effects : Aryl substituents (e.g., chloro, methoxy) introduce electron-withdrawing or donating effects, altering reactivity and solubility. Propyl groups are electron-neutral, minimizing such effects .
Physicochemical Trends
- Lipophilicity : Propyl-substituted morpholine carboxamides are expected to have higher logP values than aryl analogs (e.g., 4-methoxyphenyl), favoring passive diffusion across biological membranes.
- Solubility : Morpholine’s oxygen and nitrogen atoms enhance aqueous solubility compared to piperidine or piperazine derivatives .
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